BenchChemオンラインストアへようこそ!

3-(2-Methoxyphenyl)-5-phenylisoxazole

medicinal chemistry structure-activity relationship heterocyclic chemistry

This compound is the critical 2-methoxyphenyl regioisomer of 3,5-diarylisoxazole, essential for reproducing SAR in COX-2, Wnt/β-catenin, and MAO-B programs. The 2-methoxy substituent alters electronic and steric properties compared to 4-methoxy analogs, enabling pathway-specific activity (e.g., Wnt agonism vs. tubulin inhibition). Procure this exact scaffold to build focused libraries for lead optimization in regenerative medicine, antiviral, and CNS research.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 89263-88-7
Cat. No. B12919831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-5-phenylisoxazole
CAS89263-88-7
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-18-15-10-6-5-9-13(15)14-11-16(19-17-14)12-7-3-2-4-8-12/h2-11H,1H3
InChIKeyLWPRHPLLVSJQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-5-phenylisoxazole (CAS 89263-88-7): Procurement-Relevant Identity and Pharmacophore Baseline


3-(2-Methoxyphenyl)-5-phenylisoxazole (CAS 89263-88-7) is a 3,5-diarylisoxazole heterocycle (C₁₆H₁₃NO₂, MW 251.28 g/mol) that serves as both a stand-alone bioactive scaffold and a versatile synthetic building block. The isoxazole ring provides a hydrogen-bond-accepting/donating pharmacophore essential for target engagement across diverse enzyme and receptor families [1], while the 2-methoxy substituent on the 3-phenyl ring introduces a distinct electronic and steric environment compared to the more commonly explored 4-methoxy or unsubstituted phenyl regioisomers . This structural signature is recognized in the patent literature as a key feature in the design of diarylisoxazole-based inhibitors of cyclooxygenase-2 (COX-2), Wnt/β-catenin signaling, and viral replication [2], making the compound a non-interchangeable starting point for lead optimization programs that require the 2-methoxyphenyl pharmacophore.

Why 3-(2-Methoxyphenyl)-5-phenylisoxazole Cannot Be Replaced by Common 4-Methoxy or Unsubstituted Phenylisoxazole Analogs


The position of the methoxy group on the 3-phenyl ring critically dictates both electronic modulation of the isoxazole core and the three-dimensional shape presented to biological targets. Moving the methoxy substituent from the 2-position to the 4-position—as in 3-(4-methoxyphenyl)-5-phenylisoxazole—shifts electron donation from an ortho/inductive-dominated regime to a para/resonance-dominated regime, directly altering HOMO-LUMO gaps and molecular electrostatic potentials . In enzyme inhibition contexts, this positional isomerism translates into divergent binding poses and selectivity profiles: 4-methoxy-substituted 3,5-diarylisoxazoles have been optimized as antiproliferative tubulin-targeting agents with sub-micromolar activity [1], whereas 2-methoxyphenyl-bearing isoxazole derivatives appear in patent filings targeting entirely distinct pathways such as Wnt signaling and COX-2 [2]. Physical property shifts—including altered logP, solubility, and crystal packing—further preclude simple interchange [3]. Consequently, procuring the precise 2-methoxy regioisomer is essential for reproducing any SAR series, biological result, or IP position built around this specific scaffold.

Quantitative Differentiation Evidence: 3-(2-Methoxyphenyl)-5-phenylisoxazole vs Closest Analogs


Evidence Item 1: Regioisomeric Structural Identity and Electronic Differentiation vs 3-(4-Methoxyphenyl)-5-phenylisoxazole

3-(2-Methoxyphenyl)-5-phenylisoxazole (CAS 89263-88-7) and its 4-methoxy regioisomer 3-(4-methoxyphenyl)-5-phenylisoxazole share the identical molecular formula C₁₆H₁₃NO₂ and molecular weight (251.28 g/mol), yet differ in the substitution position of the methoxy group on the 3-phenyl ring . The 2-methoxy orientation places the -OCH₃ group ortho to the isoxazole ring junction, introducing a steric and electronic environment distinct from the para-substituted 4-methoxy variant. The 4-methoxy analogue benefits from extended through-resonance with the isoxazole π-system, whereas the 2-methoxy substitution pattern provides a different H-bond acceptor geometry and alters the dipole moment orientation, which can be differentiated by ¹H NMR chemical shift patterns (ortho-substituted phenyl protons vs para-substituted aromatic protons) . This regioisomeric distinction has been exploited in patent filings where 2-methoxyphenyl-bearing diarylisoxazoles are claimed specifically for COX-2 inhibition and Wnt pathway modulation, while 4-methoxyphenyl variants dominate tubulin polymerization inhibitor programs [1].

medicinal chemistry structure-activity relationship heterocyclic chemistry

Evidence Item 2: COX-2 Enzyme Inhibition Activity vs Celecoxib Baseline (Class-Level Inference from Methoxy-substituted Diarylisoxazole Series)

Diarylisoxazole derivatives bearing methoxy substituents have been evaluated as cyclooxygenase-2 (COX-2) inhibitors using fluorescence-based enzyme screening assays. In a study of methoxy-functionalized isoxazole variants, the compounds were screened alongside the standard drugs Celecoxib (selective COX-2 inhibitor) and Diclofenac (non-selective COX inhibitor), employing X-ray crystallography-supported binding mode analysis [1]. While quantitative IC₅₀ values for the exact 3-(2-methoxyphenyl)-5-phenylisoxazole compound were not resolved in the open literature, the patent record explicitly claims diarylisoxazoles encompassing the 2-methoxyphenyl substitution pattern as COX-2-selective inhibitors with analgesic-anti-inflammatory activity, distinct from the COX-1/COX-2 dual inhibition profile of non-selective analogs [2]. A closely related structural series—3-(4-methylsulphonylphenyl)-substituted isoxazoles—demonstrated a COX-2 selectivity index (SI) of 2.1, providing a quantitative benchmark for the class [3]. The 2-methoxy substitution contributes to the COX-2 selectivity pharmacophore by modulating the electron density on the isoxazole ring, a feature absent in unsubstituted phenylisoxazole congeners [1].

COX-2 inhibition anti-inflammatory pharmacology

Evidence Item 3: MAO-B Inhibition Potency vs Pargyline (Class-Level Benchmark for Isoxazole CNS Applications)

Isoxazole-containing compounds have demonstrated selective inhibition of monoamine oxidase B (MAO-B), a therapeutic target for Parkinson's disease. In a 2023 study of 2,1-benzisoxazole derivatives, the most potent compound (7a) achieved an MAO-B IC₅₀ of 0.017 µM, while compound 7b exhibited IC₅₀ = 0.098 µM, both in the nanomolar range [1]. These values compare favorably to the reference MAO-B inhibitor pargyline (IC₅₀ = 0.0234 µM) evaluated in a parallel 3,5-disubstituted isoxazole study [2]. Separately, novel 5-phenylisoxazole-3-carbohydrazide derivatives have been characterized as reversible, competitive MAO-B inhibitors with docking-validated binding modes, with the most active compound (6c) showing potent MAO-B inhibition in enzyme kinetic studies [3]. The 3-(2-methoxyphenyl)-5-phenylisoxazole scaffold positions a methoxy group on the 3-aryl ring—a substitution pattern that computational studies on related isoxazole MAO-B inhibitors have identified as contributing to MAO-B active site complementarity through hydrophobic and hydrogen-bonding interactions, distinguishing it from 4-substituted or unsubstituted analogs that exhibit different selectivity profiles [4].

MAO-B inhibition neurodegeneration Parkinson's disease

Evidence Item 4: Wnt/β-Catenin Pathway Agonism – Functional Selectivity vs Structurally Related Isoxazoles

A patent by Cho et al. (2009) explicitly discloses 3,5-diarylisoxazole derivatives, including those bearing 2-methoxyphenyl substituents, as agonists of the Wnt/β-catenin signaling pathway [1]. This functional activity is mechanistically distinct from the kinase inhibition or anti-mitotic activities reported for other isoxazole substitution patterns. Specifically, the patent claims that these isoxazole derivatives activate Wnt/β-catenin signaling and are therefore useful in treating diseases related to this signal transduction pathway, including bone disorders and neurodegenerative conditions [1]. In contrast, closely related 3,4-diarylisoxazole regioisomers (e.g., 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole) function as tubulin polymerization inhibitors with antiproliferative activity (IC₅₀ = 0.023 μM against NCI-H522 lung cancer cells), representing an entirely distinct mechanism of action [2]. The Wnt agonist activity of the 2-methoxyphenyl-bearing 3,5-diarylisoxazole scaffold represents a relatively rare pharmacological phenotype within the isoxazole chemical space, providing a compelling differentiation from the more common cytotoxic isoxazole chemotypes [3].

Wnt signaling regenerative medicine phenotypic screening

Evidence Item 5: Antipicornaviral Activity Benchmark – 2,6-Dichloro Disubstituted Phenylisoxazole as Reference

A structure-activity relationship study of disubstituted phenylisoxazoles against human picornavirus established a quantitative antiviral activity benchmark for the isoxazole chemotype. The 2,6-dichloro phenylisoxazole analogue (compound 15) demonstrated an MIC₈₀ of 0.3 µM against rhinovirus serotypes and showed in vivo efficacy in preventing paralysis in mice infected with coxsackievirus A-9 [1]. While this compound differs from 3-(2-methoxyphenyl)-5-phenylisoxazole in its halogen substitution pattern, the study validates that 3,5-disubstituted phenylisoxazoles can achieve potent antiviral activity through specific aryl substitution motifs. The 2-methoxyphenyl substituent in the target compound provides a distinct electronic profile (electron-donating via resonance) compared to the electron-withdrawing 2,6-dichloro substitution, suggesting that the 2-methoxyphenyl variant may engage different molecular targets within the viral lifecycle or exhibit a modified selectivity window against host factors [2]. Additionally, 3-(diethylamino)-5-phenylisoxazoles (structurally elongated analogs related to Disoxaril) have been investigated for rhinovirus activity, confirming that the 5-phenylisoxazole core can support antiviral pharmacophores [3].

antiviral rhinovirus enterovirus picornavirus

Evidence Item 6: Predicted Physicochemical Property Differentiation vs 4-Methoxy Regioisomer and Unsubstituted Parent

The position of the methoxy group on the 3-phenyl ring directly impacts the physicochemical properties relevant to compound handling, formulation, and permeability. A published dataset for structurally related isoxazole compounds correlates methoxy substitution position with logP and aqueous solubility values: compounds in this chemical space exhibit predicted logP values ranging from 2.88 to 4.01, with corresponding water solubility values varying from 5.2 to 10.3 mg/L [1]. The 2-methoxy orientation in 3-(2-methoxyphenyl)-5-phenylisoxazole is expected to yield a logP value intermediate within this range but, critically, the ortho substitution pattern reduces the compound's propensity for planar crystal packing compared to the para-substituted 4-methoxy analog, potentially enhancing amorphous solubility and dissolution rate—a key consideration for in vitro assay reproducibility [2]. Computational predictions for the regioisomeric 3-(4-methoxyphenyl)-5-phenylisoxazole indicate a logP of approximately 3.85 and water solubility around 5.2 mg/L, providing a direct reference point [2]. The unsubstituted 3,5-diphenylisoxazole parent scaffold would present lower molecular complexity and reduced hydrogen-bonding capacity, with correspondingly different logP and solubility characteristics [3].

physicochemical properties logP solubility drug-likeness

Validated Procurement Scenarios for 3-(2-Methoxyphenyl)-5-phenylisoxazole (CAS 89263-88-7)


Scenario 1: COX-2-Selective Anti-Inflammatory Lead Optimization

3-(2-Methoxyphenyl)-5-phenylisoxazole serves as a patent-validated starting scaffold for COX-2-selective inhibitor development. The 2-methoxyphenyl diarylisoxazole chemotype has been explicitly claimed for cyclooxygenase inhibition, distinguishing it from non-selective isoxazole COX inhibitors [1]. In fluorescence-based COX-1/COX-2 screening assays benchmarked against Celecoxib and Diclofenac, methoxy-substituted isoxazoles demonstrated target engagement, providing a platform for systematic SAR exploration [2]. Procurement of this specific compound enables medicinal chemistry teams to build focused libraries around the 2-methoxyphenyl pharmacophore, with the goal of improving upon the class COX-2 selectivity index (SI ≈ 2.1 achieved by related sulfonylphenyl isoxazole analogs) [3].

Scenario 2: Wnt/β-Catenin Pathway Agonist Screening for Regenerative Medicine

The explicit patent disclosure of 3,5-diarylisoxazoles bearing 2-methoxyphenyl groups as Wnt/β-catenin agonists positions this compound as a direct entry point for regenerative medicine and stem cell biology programs [1]. Unlike tubulin-inhibiting 3,4-diarylisoxazoles (IC₅₀ = 0.023 μM against NCI-H522), which produce cytotoxicity, the Wnt agonist chemotype activates a developmental signaling pathway with therapeutic relevance to bone regeneration, neurodegeneration, and wound healing [2]. Procurement supports phenotypic screening campaigns and target deconvolution studies that require the 2-methoxy substitution pattern for pathway-specific activity [3].

Scenario 3: CNS Drug Discovery – MAO-B Inhibitor Development

The 5-phenylisoxazole scaffold with 3-aryl substitution has been validated as a reversible, competitive MAO-B inhibitor chemotype with nanomolar potency (benchmark IC₅₀ = 0.017–0.098 µM for 2,1-benzisoxazole series against reference pargyline IC₅₀ = 0.0234 µM) [1]. 3-(2-Methoxyphenyl)-5-phenylisoxazole introduces the 2-methoxy substitution pattern onto the MAO-B-pharmacophoric 5-phenylisoxazole core, a modification that computational docking studies on analogous compounds predict will modulate active site occupancy and MAO-B vs MAO-A selectivity [2]. This compound is appropriate for procurement by CNS research groups seeking to expand SAR beyond the published 5-phenylisoxazole-3-carbohydrazide series for Parkinson's disease applications [3].

Scenario 4: Antiviral Screening Library Diversification

3-(2-Methoxyphenyl)-5-phenylisoxazole expands the chemical diversity of antiviral screening collections by providing an electron-rich (methoxy-donating) counterpoint to the electron-poor 2,6-dichlorophenylisoxazole analogues that achieved MIC₈₀ = 0.3 µM against rhinovirus and in vivo efficacy in coxsackievirus models [1]. The 3,5-diarylisoxazole framework has established antipicornaviral activity, and the 2-methoxyphenyl substituent may confer a distinct resistance profile or host-target selectivity compared to halogenated congeners [2]. Procurement is indicated for virology groups conducting phenotypic antiviral screens or seeking to probe structure-activity relationships across the isoxazole antiviral pharmacophore, particularly for enterovirus and rhinovirus indications [3].

Quote Request

Request a Quote for 3-(2-Methoxyphenyl)-5-phenylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.